7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
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Overview
Description
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a quinoline moiety. The presence of an amino group at the 7th position and a carbonyl group at the 3rd position contributes to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is the central benzodiazepine receptor (BzR) . The BzR plays a crucial role in the modulation of neurotransmission and the regulation of neuronal excitability .
Mode of Action
This compound interacts with the BzR, showing high binding affinity . The interaction occurs between the N-1 nitrogen of the this compound nucleus and the ortho position of the N-2-aryl group . This compound has been shown to be a potent antagonist in vitro .
Biochemical Pathways
The interaction of this compound with the BzR affects the GABAergic neurotransmission . This compound influences the effects on GABA-evoked Cl(-) currents at recombinant human alpha(1)beta(2)gamma(2)(L) GABA(A) receptors .
Pharmacokinetics
Its high binding affinity for the bzr suggests that it may have good bioavailability .
Result of Action
The antagonistic action of this compound on the BzR leads to changes in GABAergic neurotransmission . This can result in alterations in neuronal excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of o-aminobenzaldehyde with pyrazolones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Substituted pyrazoloquinolines with different alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-1,2-dihydroquinolin-3-one
- 7-Amino-1,2-dihydropyrazolo[3,4-b]quinolin-3-one
- 7-Amino-1,2-dihydrobenzimidazo[4,3-c]quinolin-3-one
Uniqueness
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is unique due to its specific ring structure and the presence of both an amino group and a carbonyl group. This combination of functional groups and the fused ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-5-1-2-6-8(3-5)12-4-7-9(6)13-14-10(7)15/h1-4H,11H2,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRDWMMMFPHWBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C=C1N)C(=O)NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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